molecular formula C16H17ClN2O4 B3009738 4-[1-(3-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034424-03-6

4-[1-(3-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione

Cat. No.: B3009738
CAS No.: 2034424-03-6
M. Wt: 336.77
InChI Key: FYXXZFKLGIZHTD-UHFFFAOYSA-N
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Description

4-[1-(3-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione is a useful research compound. Its molecular formula is C16H17ClN2O4 and its molecular weight is 336.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis of Derivatives : A study by Gao et al. (2017) focused on developing reactions for preparing spiroheterocycles compounds, introducing useful groups such as pyridyl and morpholinyl into the product structures. This process emphasized simple handling, high yields, and wide substrate range, contributing to the facile synthesis of complex molecules for further study (Gao et al., 2017).

  • Preparation and Exploitation of Morpholine-2,5-diones : Vinšová (2001) provided a comprehensive review of morpholine-2,5-diones, highlighting their synthesis methods and biological activity. These compounds, being depsipeptide analogues of cyclic dipeptides, show promise for biomedical applications, including as monomers for biodegradable polymers and in drug delivery systems (Vinšová, 2001).

  • Spectroscopic Characterization of Complexes : Amirnasr et al. (2001) synthesized and characterized Co(III) complexes involving morpholine, demonstrating the utility of morpholine derivatives in the formation of metal-organic frameworks, which could have implications for catalysis and material science (Amirnasr et al., 2001).

Potential Biological Activity

  • Antimicrobial Activities : Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activity against test microorganisms, indicating the potential of such derivatives for therapeutic applications (Bektaş et al., 2010).

  • Cytotoxicity and Enzyme Inhibition : Karalı (2002) explored the synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives, some of which showed marked effects on non-small cell lung cancer and leukemia cell lines. This highlights the potential of morpholine and piperidine derivatives in cancer research (Karalı, 2002).

  • Luminescent Properties and Electron Transfer : Gan et al. (2003) synthesized piperazine substituted naphthalimide model compounds, showing that fluorescence could be quenched by a photo-induced electron transfer process. This research provides insights into the design of novel fluorescent materials for sensing and imaging applications (Gan et al., 2003).

Mechanism of Action

Target of Action

The primary target of 4-(1-(3-Chlorobenzoyl)piperidin-4-yl)morpholine-3,5-dione is believed to be a thiol protease . Thiol proteases are enzymes that participate in intracellular degradation and turnover of proteins . They play a crucial role in various biological processes, including protein recycling, antigen presentation, and apoptosis .

Mode of Action

It is believed that the compound interacts with its target, the thiol protease, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the function of the thiol protease, thereby affecting the degradation and turnover of proteins within the cell .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to protein degradation and turnover, given its target is a thiol protease . By inhibiting the function of the thiol protease, the compound could disrupt these pathways, leading to an accumulation of proteins within the cell . The downstream effects of this disruption could include alterations in cellular processes that rely on protein degradation and turnover .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of thiol protease activity . This could lead to an accumulation of proteins within the cell, potentially affecting various cellular processes . Additionally, thiol proteases have been implicated in tumor invasion and metastasis , suggesting that the compound could potentially have anti-cancer effects.

Properties

IUPAC Name

4-[1-(3-chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c17-12-3-1-2-11(8-12)16(22)18-6-4-13(5-7-18)19-14(20)9-23-10-15(19)21/h1-3,8,13H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXXZFKLGIZHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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